6-(2-Methoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2-Methoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the triazolothiadiazole family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzohydrazide with pyridine-3-carboxylic acid hydrazide in the presence of phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired triazolothiadiazole compound .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol under reflux.
Substitution: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under UV light.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of halogenated derivatives with potential biological activity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell proliferation.
Pathways Involved: By inhibiting these enzymes, the compound induces apoptosis in cancer cells and disrupts their cell cycle progression, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazepines:
Uniqueness
6-(2-Methoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which enhances its biological activity and makes it a promising candidate for drug development. Its ability to inhibit multiple molecular targets simultaneously sets it apart from other similar compounds .
Properties
CAS No. |
160427-40-7 |
---|---|
Molecular Formula |
C15H11N5OS |
Molecular Weight |
309.3g/mol |
IUPAC Name |
6-(2-methoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H11N5OS/c1-21-12-7-3-2-6-11(12)14-19-20-13(17-18-15(20)22-14)10-5-4-8-16-9-10/h2-9H,1H3 |
InChI Key |
BYPWLUQYMXFUAK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
Origin of Product |
United States |
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